molecular formula C8H12I2Pt B083891 Diiodo(1,5-cyclooctadiene)platinum(II) CAS No. 12266-72-7

Diiodo(1,5-cyclooctadiene)platinum(II)

Cat. No.: B083891
CAS No.: 12266-72-7
M. Wt: 557.07 g/mol
InChI Key: SGSFNZOKVYTGRR-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Diiodo(1,5-cyclooctadiene)platinum(II) is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including proteins and dna, depending on their structure and reactivity .

Mode of Action

Organometallic compounds can interact with biological targets through various mechanisms, such as coordination to metal centers, oxidative addition, and ligand exchange . The exact interaction of Diiodo(1,5-cyclooctadiene)platinum(II) with its targets would depend on the specific biochemical context.

Biochemical Pathways

Organometallic compounds can affect various biochemical pathways depending on their structure, reactivity, and the nature of their biological targets .

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution.

Result of Action

The effects would likely depend on the compound’s interaction with its biological targets and its influence on biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Diiodo(1,5-cyclooctadiene)platinum(II). For instance, the compound’s insolubility in water could affect its behavior in aqueous biological environments. Additionally, factors such as pH, temperature, and the presence of other biomolecules could also impact its action.

Properties

CAS No.

12266-72-7

Molecular Formula

C8H12I2Pt

Molecular Weight

557.07 g/mol

IUPAC Name

cycloocta-1,5-diene;diiodoplatinum

InChI

InChI=1S/C8H12.2HI.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2

InChI Key

SGSFNZOKVYTGRR-UHFFFAOYSA-L

SMILES

C1CC=CCCC=C1.I[Pt]I

Isomeric SMILES

C1/C=C\CC/C=C\C1.[I-].[I-].[Pt+2]

Canonical SMILES

C1CC=CCCC=C1.I[Pt]I

12266-72-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diiodo(1,5-cyclooctadiene)platinum(II)
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Diiodo(1,5-cyclooctadiene)platinum(II)
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Diiodo(1,5-cyclooctadiene)platinum(II)
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Reactant of Route 6
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Q & A

Q1: What is the main finding of the research paper "The reaction of dichloro- and diiodo-(1,5-cyclooctadiene)-platinum(II) with diazomethane: a route to bis(halomethyl)-platinum(II) complexes"?

A1: The research primarily explores a novel synthetic route to obtain bis(halomethyl)-platinum(II) complexes. [] Specifically, the researchers investigated the reaction of both Dichloro(1,5-cyclooctadiene)platinum(II) and Diiodo(1,5-cyclooctadiene)platinum(II) with Diazomethane. This reaction successfully produced the desired bis(halomethyl)-platinum(II) complexes, offering a new pathway for synthesizing these compounds. []

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